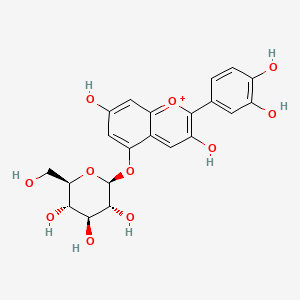

Cyanidin 5-O-glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H21O11+ |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-5-9(23)4-14-10(15)6-13(26)20(30-14)8-1-2-11(24)12(25)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1 |

InChI Key |

PWORRIQTGXEXBH-GQUPQBGVSA-O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution of Cyanidin 5 O Glucoside in Biological Systems

Precursor Pathways: Shikimate and Phenylpropanoid Metabolism

The journey to Cyanidin (B77932) 5-O-glucoside begins with fundamental metabolic pathways that supply the basic building blocks.

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. wikipedia.orgresearchgate.netencyclopedia.pub Starting from phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, this pathway generates chorismate, a key precursor for the synthesis of L-phenylalanine. wikipedia.orgnih.govnih.gov

The phenylpropanoid pathway then takes over, utilizing L-phenylalanine as its starting material. nih.govfrontiersin.org A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate for flavonoid biosynthesis. nih.govfrontiersin.org

Distribution Across Plant Organs (e.g., fruits, flowers, leaves, roots, seeds)

Flavonoid Biosynthetic Pathway Intermediates

From p-coumaroyl-CoA, the flavonoid biosynthetic pathway branches into several sub-pathways, each leading to different classes of flavonoids. The production of Cyanidin 5-O-glucoside involves a series of key enzymatic steps and intermediate compounds.

The first committed step in the flavonoid pathway is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. mdpi.comresearchgate.net This is then isomerized to naringenin by chalcone isomerase (CHI) . mdpi.com

Subsequent hydroxylations and reductions, catalyzed by enzymes such as flavanone (B1672756) 3-hydroxylase (F3H) , flavonoid 3'-hydroxylase (F3'H) , and dihydroflavonol 4-reductase (DFR) , lead to the formation of leucocyanidin (B1674801). wikipedia.orgmdpi.comoup.comAnthocyanidin synthase (ANS) then oxidizes leucocyanidin to produce the unstable aglycone, cyanidin. wikipedia.orgresearchgate.netrsc.org

The final and defining steps for the formation of this compound involve glycosylation. First, UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of cyanidin, forming Cyanidin 3-O-glucoside. researchgate.netnih.gov Subsequently, a specific 5-O-glucosyltransferase acts on this intermediate, adding a second glucose molecule at the 5-position to yield Cyanidin 3,5-O-diglucoside. nih.govmdpi.com While the direct synthesis of this compound without initial 3-O-glycosylation is less commonly detailed, the action of specific glucosyltransferases on the cyanidin aglycone at the 5-position is plausible within the broader enzymatic capabilities of plant secondary metabolism.

Table 1: Occurrence of this compound in Various Plant Species

| Botanical Family | Genus | Species | Plant Organ |

|---|---|---|---|

| Brassicaceae | Lobularia | maritima | Flowers |

| Brassicaceae | Raphanus | sativus | Flowers |

| Labiatae | Perilla | frutescens | Leaves |

| Vitaceae | Vitis | amurensis | Fruit |

| Rosaceae | Rubus | fruticosus | Fruit |

| Caprifoliaceae | Lonicera | caerulea | Fruit |

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol (B1209521). |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates dihydrokaempferol to dihydroquercetin. |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroquercetin to leucocyanidin. |

| Anthocyanidin synthase | ANS | Oxidizes leucocyanidin to cyanidin. |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | UFGT | Glucosylates cyanidin at the 3-position. |

| 5-O-glucosyltransferase | - | Glucosylates the anthocyanin at the 5-position. |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyanidin 3-O-glucoside |

| Cyanidin |

| Leucocyanidin |

| Dihydroquercetin |

| Dihydrokaempferol |

| Naringenin |

| Naringenin chalcone |

| p-Coumaroyl-CoA |

| Malonyl-CoA |

| p-Coumaric acid |

| Cinnamic acid |

| L-phenylalanine |

| Chorismate |

| Shikimic acid |

| Erythrose 4-phosphate |

| Phosphoenolpyruvate |

| Cyanidin 3,5-O-diglucoside |

| Delphinidin (B77816) |

| Pelargonidin (B1210327) |

| Peonidin (B1209262) |

| Petunidin |

Enzymatic Glycosylation at the 5-Hydroxyl Position

The biosynthesis of this compound is a key modification step that follows the initial glycosylation of the cyanidin aglycone at the 3-hydroxyl position. mdpi.com This subsequent glycosylation at the 5-position is catalyzed by a class of enzymes known as anthocyanin 5-O-glucosyltransferases (5GTs). mdpi.comoup.com This process enhances the stability of the anthocyanin molecule and is crucial for the generation of di-glucosidic anthocyanins, which often leads to shifts in color. mdpi.com

The transfer of a glucose molecule to the 5-position of a cyanidin 3-glycoside is performed by 5-O-glucosyltransferases (5GTs), which can be broadly categorized by the type of glucose donor they utilize.

The traditionally studied 5GTs are UDP-glucose-dependent, meaning they utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the activated sugar donor. oup.comwikipedia.orgnih.gov Enzymes of this type have been identified and characterized in various plant species, including Petunia hybrida, Silene dioica, and Gentiana triflora. oup.comwikipedia.orgnih.gov The systematic name for the enzyme from Silene dioica, which acts on cyanidin 3-rutinoside, is UDP-glucose:cyanidin-3-O-beta-L-rhamnosyl-(1->6)-beta-D-glucoside 5-O-beta-D-glucosyltransferase. wikipedia.org

More recently, a novel class of glucosyltransferase has been discovered in carnation (Dianthus caryophyllus) and delphinium. nih.gov This enzyme, named acyl-glucose-dependent anthocyanin 5-O-glucosyltransferase (AA5GT), uniquely employs an acyl-glucose, such as 1-O-sinapoyl-β-D-glucose or 1-O-β-d-vanillyl-glucose, as the glucose donor instead of UDP-glucose. nih.govuniprot.orgqmul.ac.uknih.gov The reaction catalyzed by this enzyme is: cyanidin 3-O-β-D-glucoside + 1-O-sinapoyl-β-D-glucose → cyanidin 3,5-di-O-β-D-glucoside + sinapate. qmul.ac.uk Intriguingly, the amino acid sequences of these acyl-glucose-dependent enzymes show high similarity to glycoside hydrolase family 1 proteins, which are typically β-glycosidases, indicating a novel enzymatic function for this protein family. nih.gov

The 5GT enzymes exhibit distinct substrate specificities and kinetic properties, which vary depending on the enzyme source and the type of glucose donor.

Acyl-Glucose-Dependent 5GT (AA5GT): The AA5GT from carnation demonstrates specificity for acyl-glucoses as the donor molecule and will not use UDP-glucose. uniprot.orgnih.gov It acts on anthocyanin 3-glucosides to produce 3,5-diglucosides. uniprot.orgqmul.ac.uk The enzyme functions optimally at a pH of 4.5-5.0 and a temperature of 48°C. uniprot.org Kinetic parameters for the recombinant enzyme from Dianthus caryophyllus have been determined. uniprot.org

Table 1: Kinetic Parameters of Recombinant AA5GT from Dianthus caryophyllus Data sourced from UniProt. uniprot.org

| Acceptor Substrate | K_m (mM) | k_cat (s⁻¹) | Donor Substrate |

| Cyanidin 3-glucopyranoside | 6.5 | 0.07 | 1-O-beta-D-vanillyl-glucose |

| 1-O-beta-D-vanillyl-glucose | 51.9 | 0.01 | - |

UDP-Glucose-Dependent 5GTs: These enzymes generally show a strong preference for anthocyanidin 3-O-glycosides as their acceptor substrates, with much lower or no activity towards the unglycosylated anthocyanidin aglycone. mdpi.com For instance, 5GTs from Freesia hybrida (Fh5GTs) effectively convert a range of 3-O-glucosidic anthocyanins, including those of cyanidin, delphinidin, and peonidin, into their corresponding 3,5-O-diglucoside forms. mdpi.com The substrate specificity can be quite precise; the 5GT from Petunia hybrida was found to glucosylate acylated 3-rutinosides but not non-acylated cyanidin 3-rutinoside, indicating a preference for a pre-existing acyl group. nih.gov In contrast, the enzyme from gentian (Gt5GT7) showed broader specificity, acting on several different anthocyanidin 3-glycosides. oup.com

Table 2: Substrate Specificity and Kinetics of Various UDP-Glucose-Dependent 5GTs Data compiled from multiple sources. mdpi.comoup.comnih.gov

| Enzyme Source | Preferred Acceptor Substrate(s) | K_m (Acceptor) | K_m (UDP-glucose) | Optimal pH |

| Petunia hybrida | Petunidin 3-(p-coumaroyl)-rutinoside | 3 µM | 0.22 mM | 8.3 |

| Gentiana triflora | Delphinidin 3-glucoside | 29.5 µM | Not Reported | Not Reported |

| Freesia hybrida | Delphinidin 3-O-glucoside, Cyanidin 3-O-glucoside | Not Reported | Not Reported | 8.0 (Assay pH) |

The expression of 5GT genes is tightly controlled and often linked to plant development and pigmentation patterns. oup.com In Freesia hybrida, the accumulation of 3,5-O-diglucosidic anthocyanins in the 'Pink Passion' cultivar directly correlates with higher transcript levels of the Fh5GT3 and Fh5GT7 genes, which are absent in cultivars that lack these pigments. mdpi.com Similarly, in gentian flowers, the expression of the Gt5GT7 gene increases in parallel with flower development, mirroring the enzymatic activity profile. oup.com

Genetic control is also evident from mutation-based variations. In Petunia hybrida, the activity of 5-O-glucosyltransferase has been genetically linked to the An1 gene. nih.gov A dramatic example of genetic disruption is seen in certain carnation varieties that lack 5-O-glucosylation. nih.gov This phenotype is the result of the AA5GT gene being inactivated by the insertion of mobile genetic elements known as retrotransposons. nih.gov On a broader level, the expression of genes involved in anthocyanin biosynthesis, including modifying enzymes like glucosyltransferases, is often orchestrated by the MYB-bHLH-WD40 (MBW) transcription factor complex. mdpi.com

Substrate Specificity and Enzyme Kinetics

Diversification through Acylation and Further Glycosylation

The creation of cyanidin 3,5-diglucoside is often a precursor step to further modifications that dramatically increase the structural diversity of anthocyanins. These subsequent reactions include acylation and the addition of more sugar units.

Acylation involves the attachment of an acyl group, commonly derived from cinnamic acids (like p-coumaric, caffeic, ferulic, or sinapic acids) or aliphatic acids (like malonic acid), to the sugar moieties of the anthocyanin. researchgate.netaqpingredients.comnih.govmdpi.com This process can occur on the glucose at the 5-position. For example, in broccoli sprouts, complex molecules such as cyanidin 3-O-(acyl)diglucoside-5-O-(malonyl)glucoside have been identified. aqpingredients.com An enzyme specifically responsible for this type of modification is the Malonyl-CoA:anthothis compound-6''-O-malonyltransferase (5MAT) found in Arabidopsis thaliana, which uses malonyl-CoA to add a malonate group to the 5-O-glucose of cyanidin 3,5-diglucoside. uniprot.org In the flowers of Matthiola incana, the 5-glucose is also acylated with malonic acid, contributing to a complex pigment structure. nih.gov

Further glycosylation can also occur, leading to polyglycosylated anthocyanins. Structures identified in broccoli sprouts, for instance, are based on a cyanidin-3-O-diglucoside-5-O-glucoside backbone, indicating the presence of at least three glucose units. aqpingredients.com

Biosynthetic Regulation and Environmental Factors

The biosynthesis and accumulation of this compound and its derivatives are regulated by a combination of internal developmental programs and external environmental signals. acs.org

Environmental factors play a significant role in modulating the flavonoid pathway. Light is a primary stimulus, with radiation generally enhancing the production of flavonoids. acs.org However, the response can be nuanced; in red leaf lettuce, the effect of light intensity on cyanidin glycoside concentration was found to be dependent on the developmental stage of the plant. acs.org

Temperature influences both the synthesis and stability of anthocyanins. nih.gov While lower temperatures can promote accumulation, higher temperatures often lead to degradation. nih.govresearchgate.net The pH of the cellular vacuole where pigments are stored is critical for both their color and stability. nih.govwikipedia.org Cyanidin-based pigments exhibit a range of colors from red in acidic conditions to violet and blue in neutral to alkaline conditions, but they are most stable at a low pH. wikipedia.orgacs.org

Nutrient availability also acts as a regulatory factor. Studies in Arabidopsis thaliana have shown that the plant synthesizes specific and structurally distinct cyanidin derivatives in response to particular stresses such as high salt concentrations or phosphate (B84403) deficiency, suggesting a mechanism for fine-tuning pigment structure to cope with specific environmental challenges. mdpi.com

Extraction, Isolation, and Purification Methodologies for Research Applications

Sample Preparation and Pre-treatment for Analytical Purity

The initial step in the analysis of cyanidin (B77932) 5-O-glucoside involves meticulous sample preparation to ensure the integrity of the compound and the accuracy of subsequent analytical procedures. For plant-based samples, this often begins with freeze-drying and grinding the tissue to a fine powder. This process increases the surface area for solvent extraction and helps to preserve the compound from degradation. creative-proteomics.com

To maintain the stability of anthocyanins like cyanidin 5-O-glucoside, which are sensitive to pH changes, samples are often acidified. analis.com.my For instance, in the analysis of rat plasma, the sample is acidified to pH 2. analis.com.my This helps to maintain the flavylium (B80283) cation form, which is the most stable structure for anthocyanins. nih.gov

Pre-treatment methods can also be employed to enhance the extraction efficiency. Thermal pre-treatments such as blanching, ultrasonication, microwave heating, and ohmic heating, as well as non-thermal methods like enzymatic treatment, high-pressure processing (HPP), and pulsed electric field (PEF), can be applied to the plant material before the primary extraction process. researchgate.net These techniques help to disrupt cell structures, facilitating the release of intracellular compounds like this compound.

For example, probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) offers a rapid analysis method that minimizes sample pre-treatment. In this technique, crude extracts can be prepared by simply dipping and vortexing the sample material in an extraction solvent, which significantly reduces the time and labor involved in purification steps. oup.com

Solvent-Based Extraction Techniques

The choice of solvent and extraction method is crucial for maximizing the yield and purity of this compound. Due to their polar nature, anthocyanins are typically extracted using polar solvents. nih.gov

Optimization of Solvent Systems (e.g., acidified methanol (B129727), ethanol (B145695), water)

Commonly used solvents for anthocyanin extraction include methanol, ethanol, acetone, and water, or mixtures thereof. nih.gov To enhance stability, these solvents are often acidified with weak acids like formic, citric, or acetic acid. nih.gov The use of strong acids is generally avoided as they can lead to the degradation of the anthocyanin molecule. nih.gov

The optimal solvent composition can vary depending on the plant matrix. For instance, a study on purple cabbage found that a solution of 50% ethanol containing 1% hydrochloric acid was optimal for extracting cyanidin glycosides. spkx.net.cn Another study on red onion determined that a mixture of 8:2 ethanol and water with 0.1% hydrochloric acid yielded a high concentration of anthocyanins. frontiersin.org Research on lipote fruit identified a 50:50:1 (v/v/v) mixture of ethanol, water, and acetic acid as the most effective solvent system. myfoodresearch.comresearchgate.net The addition of water to the organic solvent can improve the extraction yield due to the polar structure of anthocyanins. nih.gov

Here is an interactive data table summarizing the optimal solvent systems for anthocyanin extraction from various sources:

| Plant Source | Optimal Solvent System | Reference |

| Purple Cabbage | 50% ethanol with 1% hydrochloric acid | spkx.net.cn |

| Red Onion | 8:2 ethanol and water with 0.1% hydrochloric acid | frontiersin.org |

| Lipote Fruit | 50:50:1 (v/v/v) ethanol, water, and acetic acid | myfoodresearch.comresearchgate.net |

| Jabuticaba Fruits | 9.1% (v/v) ethanol acidified with citric acid to pH 3 | nih.gov |

| Fig Skin | 100% (v/v) ethanol acidified with citric acid to pH 3 | nih.gov |

Enhanced Extraction Methods (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Pulsed Electric Field)

To improve extraction efficiency and reduce the use of organic solvents, several enhanced extraction methods have been developed.

Ultrasound-Assisted Extraction (UAE) utilizes the phenomenon of cavitation to create greater dispersion of the solid phase into the liquid, thereby enhancing the contact interface. nih.gov This can lead to higher yields in shorter times and with reduced solvent consumption. nih.gov Studies have shown that UAE can increase the yield of antioxidant compounds by at least 20% compared to conventional techniques. nih.gov For example, a study on red onion bulbs optimized UAE conditions for anthocyanin extraction to be 57% methanol as a solvent at pH 2, a temperature of 60°C, 90% amplitude, and a 0.64 s cycle. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to rapidly heat the solvent and sample, leading to the release of bioactive compounds. encyclopedia.pub MAE has been shown to be highly efficient for extracting anthocyanins. encyclopedia.pub For instance, MAE of Chinese bayberry under optimized conditions (solid-to-liquid ratio of 1:50, 80°C, 15 min) yielded 2.95 ± 0.08 mg/g of anthocyanins. redalyc.org However, it's important to note that microwave irradiation can sometimes cause slight hydrolysis of cyanidin-3-O-glucoside to cyanidin. redalyc.orgscienceopen.com

Pulsed Electric Field (PEF) is an innovative pretreatment technology that can enhance the extraction of anthocyanins by increasing cell membrane permeability. unl.eduresearchgate.net PEF treatments have been shown to increase the total anthocyanin extraction in water from red cabbage by 2.15 times. unl.eduresearchgate.net This method can reduce extraction time and temperature, and even eliminate the need for organic solvents. nih.gov However, high electric field strength (>20 kV/cm) and a high number of pulses (>10) can sometimes reduce the extraction yield. nih.gov

The following table presents a comparison of different enhanced extraction methods for anthocyanins:

| Method | Principle | Advantages | Example Application | Reference |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Higher yields, shorter extraction times, reduced solvent use | Red Onion Bulbs | nih.gov |

| Microwave-Assisted Extraction (MAE) | Rapid heating by microwave energy | High efficiency, reduced processing time | Chinese Bayberry | redalyc.org |

| Pulsed Electric Field (PEF) | Increased cell membrane permeability | Enhanced extraction, reduced temperature and time, can eliminate organic solvents | Red Cabbage | unl.eduresearchgate.net |

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the crude extract.

Solid-Phase Extraction (SPE) Principles and Applications

Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating anthocyanins from extracts. nih.govwhiterose.ac.uk The principle of SPE involves passing the sample through a solid sorbent, where the target compounds are retained, and impurities are washed away. usamvcluj.ro The desired compounds are then eluted with a different solvent. usamvcluj.ro

C18 cartridges are the most commonly used sorbents for anthocyanin purification due to their non-polar stationary phase that interacts with the non-polar regions of the anthocyanin molecules. usamvcluj.ro The anthocyanins are typically loaded onto the column in an aqueous, acidified solution, and after washing away polar impurities like sugars with acidified water, the anthocyanins are eluted with acidified ethanol. whiterose.ac.uk

A study on red kiwifruit utilized SPE for the initial isolation of anthocyanins before further purification by preparative HPLC. nih.gov In another example, an efficient two-step SPE methodology was developed for obtaining anthocyanin-rich extracts from various sources. preprints.org

Liquid-Liquid Extraction (LLE) Approaches

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com This method is valued for its simplicity and speed. phenomenex.com

In the context of this compound, LLE can be used for purification. For example, a study on the development of an analytical method for cyanidin-3-O-glucoside in rat plasma compared LLE and SPE. analis.com.my While the recovery percentage was slightly better with LLE (72.85% vs. 68.36% for SPE), the chromatogram from the SPE method showed better peak shapes. analis.com.my Another study investigated the partitioning of cyanidin-3-O-glucoside chloride in a system of acetonitrile (B52724), water, and polyvinylpyrrolidone, finding that the compound preferentially migrated to the water-rich top phase. researchgate.net

Column Chromatography (e.g., Amberlite XAD-7, Sephadex LH-20, Flash Chromatography)

Column chromatography is a fundamental technique for the initial purification and fractionation of anthocyanin extracts. The choice of stationary phase is critical for achieving effective separation.

Amberlite XAD-7: This non-ionic, macroreticular polymeric adsorbent resin is widely used for the initial cleanup of crude plant extracts. researchgate.netoup.com Its primary function is to adsorb anthocyanins and other polyphenols while allowing more polar impurities, such as sugars and organic acids, to be washed away with an aqueous solvent. uib.no The adsorbed anthocyanins are subsequently eluted using an organic solvent, typically acidified methanol or ethanol. For instance, in the purification of anthocyanins from Tibouchina species, crude extracts were passed through an Amberlite XAD-7 column to remove hydrocolloids and proteins, yielding a purified flavonoid fraction. oup.com Similarly, extracts from Roselle (Hibiscus sabdariffa) were adsorbed onto Amberlite XAD-7, and after washing with water, the anthocyanin fraction was eluted with acidified methanol.

Sephadex LH-20: This lipophilic gel filtration matrix is used for fractionating polyphenols based on their molecular size and polarity. wu.ac.thscience.gov It is particularly effective in separating different classes of flavonoids from each other. In a typical application, an anthocyanin-enriched extract (often pre-purified with a resin like Amberlite) is applied to a Sephadex LH-20 column. nih.gov Elution with solvents like methanol can separate monomeric anthocyanins from polymeric proanthocyanidins (B150500) and other phenolic compounds. wu.ac.th Research on rambutan peel extract demonstrated that purification with Sephadex LH-20 increased the total anthocyanin content, and subsequent analysis identified this compound as a primary constituent of the purified extract. wu.ac.thwu.ac.th

Flash Chromatography: This is a rapid form of preparative column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. A method for separating major anthocyanins from blue corn, such as cyanidin-3-glucoside (a structurally related compound), has been developed using flash chromatography with a C18 stationary phase. tandfonline.comresearchgate.net The separation was achieved using a two-step isocratic elution with a mobile phase of methanol, water, and acetic acid. tandfonline.com Such methods are valuable for obtaining semi-purified fractions of specific anthocyanins on a larger scale before final polishing with high-resolution techniques. tandfonline.comresearchgate.net

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose in Cyanidin Glycoside Purification |

| Adsorbent Chromatography | Amberlite XAD-7 | Wash: Acidified WaterElution: Acidified Methanol/Ethanol | Initial cleanup; removal of sugars, acids, and other polar impurities. oup.com |

| Gel Filtration Chromatography | Sephadex LH-20 | Methanol, Ethanol-Water mixtures | Fractionation based on molecular size; separation of anthocyanins from other phenolics. wu.ac.thnih.gov |

| Flash Chromatography | C18 Silica | Methanol:Water:Acetic Acid mixtures | Rapid, preparative-scale separation to isolate specific anthocyanin fractions. tandfonline.comresearchgate.net |

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

For obtaining this compound at a high degree of purity required for research standards, preparative High-Performance Liquid Chromatography (HPLC) is the definitive method. mdpi.com This technique utilizes high pressure to pass the solvent through a column packed with fine particles, enabling high-resolution separations.

The process typically involves injecting a pre-purified and concentrated anthocyanin fraction onto a preparative reverse-phase (e.g., C18) column. srce.hrspkx.net.cn Separation is achieved using a gradient elution system, where the mobile phase composition is changed over time. A common mobile phase consists of two solvents: an aqueous phase acidified with formic acid or trifluoroacetic acid (TFA) to maintain the anthocyanin in its stable flavylium cation form, and an organic phase such as methanol or acetonitrile. srce.hranalis.com.my By gradually increasing the proportion of the organic solvent, compounds are eluted from the column based on their hydrophobicity, allowing for the isolation of individual anthocyanins. mdpi.com For example, the isolation of cyanidin glycosides from Ribes biebersteinii was achieved on a preparative ODS (C18) column using a gradient of 10% formic acid in water and 10% formic acid in methanol. srce.hr Fractions corresponding to specific peaks on the chromatogram are collected, and the solvent is removed to yield the purified compound. This method has been used to isolate various cyanidin derivatives with purities up to 99%. mdpi.com

| Parameter | Typical Conditions for Anthocyanin Isolation |

| Stationary Phase | Reverse-Phase C18 (ODS) |

| Mobile Phase A | Water with an acidifier (e.g., 0.1-10% Formic Acid, 0.1% TFA) srce.hranalis.com.my |

| Mobile Phase B | Acetonitrile or Methanol srce.hranalis.com.my |

| Elution Mode | Gradient elution (increasing concentration of Mobile Phase B over time) |

| Detection | UV-Vis Diode Array Detector (DAD) at ~520 nm phcog.com |

| Flow Rate | Varies with column size (e.g., 20 mL/min for a 20 mm diameter column) srce.hr |

Purity Assessment for Research Grade Compound

Once this compound has been isolated, its purity must be rigorously assessed to qualify it as a research-grade compound. This involves a combination of chromatographic and spectroscopic techniques to confirm both the purity and the structural identity of the molecule.

High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment is analytical HPLC coupled with a Diode Array Detector (DAD). researchgate.net The purified compound is injected into an analytical reverse-phase column, and the chromatogram is monitored at the wavelength of maximum absorbance for anthocyanins (~520 nm) and often at other wavelengths (e.g., 280 nm, 320 nm) to detect potential non-anthocyanin impurities. phcog.com A high-purity sample will show a single, sharp, and symmetrical peak. researchgate.net The purity is typically expressed as a percentage of the total peak area. For commercial analytical standards, purities are often reported to be ≥95%. extrasynthese.com

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the isolated compound, LC-MS is employed. This technique provides the molecular weight of the compound eluting from the HPLC column, confirming that the peak corresponds to this compound. Tandem MS (MS/MS) analysis can further confirm the structure by fragmenting the molecule and identifying the cyanidin aglycone (m/z 287) and the glucoside moiety. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation and as a final confirmation of purity, ¹H NMR and ¹³C NMR spectroscopy are used. pfigueiredo.org These techniques provide detailed information about the chemical structure, including the arrangement of protons and carbons, the nature of the sugar moiety, and its point of attachment to the cyanidin aglycone, confirming the compound is indeed this compound and not another isomer. uib.nopfigueiredo.org

A compound is considered research grade when these analytical methods collectively confirm a high level of purity (typically >95-99%) and verify its chemical structure. mdpi.comspkx.net.cnnih.gov

Analytical Characterization and Quantification Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the intricate structure of Cyanidin (B77932) 5-O-glucoside, providing insights into its electronic configuration, the connectivity of its atoms, and its three-dimensional shape.

Ultraviolet-Visible (UV-Vis) Spectroscopy and pH Differential Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for the initial identification and quantification of anthocyanins like Cyanidin 5-O-glucoside. This method is based on the principle that the conjugated system of the flavylium (B80283) cation, the core structure of anthocyanins, absorbs light in the visible region, typically between 490 and 550 nm, and also in the UV region around 280 nm. smolecule.com The specific maximum absorption wavelength (λmax) can provide clues about the hydroxylation and glycosylation pattern of the anthocyanin. For instance, the UV-Vis spectrum of cyanidin derivatives often shows a primary absorption peak in the visible range around 510-520 nm in acidic solutions. smolecule.comnih.gov

The pH differential method is a widely used spectrophotometric approach for the quantitative analysis of total monomeric anthocyanins. upm.edu.mysrce.hrphcog.com This technique relies on the structural transformation of the anthocyanin molecule as a function of pH. upm.edu.my At a low pH (around 1.0), the red flavylium cation form predominates, exhibiting strong absorbance at a specific wavelength (e.g., ~520 nm). upm.edu.myphcog.com As the pH is increased to 4.5, the flavylium cation is converted to the colorless carbinol pseudo-base, leading to a significant decrease in absorbance at the same wavelength. upm.edu.my The difference in absorbance at the λmax between the two pH values is directly proportional to the concentration of monomeric anthocyanins. upm.edu.myphcog.com This method is officially recognized for its utility in quantifying total anthocyanins, often expressed as cyanidin-3-glucoside equivalents. srce.hrphcog.com

Table 1: UV-Vis Absorption Maxima for Cyanidin Derivatives

| Compound | λmax (nm) in Acidic Methanol (B129727) | Reference |

|---|---|---|

| Cyanidin-3-glucoside | 528 | upm.edu.my |

| Pelargonidin-3-glucoside | 496 | upm.edu.my |

| Cyanidin-3-O-glucoside | ~519-520 | smolecule.com |

| Acylated Cyanidin-3-O-glucoside | 510 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a cyanidin glycoside, characteristic signals in the aromatic region (typically between δ 6.0 and 9.0 ppm) correspond to the protons of the cyanidin aglycone. smolecule.com A particularly diagnostic signal is the singlet for the H-4 proton of the flavylium ring, which appears at a very low field (around δ 8.6-9.1 ppm). researchgate.net The anomeric proton of the glucose unit typically appears as a doublet, and its chemical shift and coupling constant (J-value) are crucial for determining the stereochemistry (α or β) of the glycosidic linkage. smolecule.com For example, a coupling constant of approximately 7.6 Hz for the anomeric proton confirms a β-configuration. smolecule.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The signals for the carbonyl carbons of any acylating groups, if present, appear in the downfield region of the spectrum (around 170-180 ppm). smolecule.com By analyzing the correlations in 2D NMR spectra, it is possible to unambiguously assign all proton and carbon signals and to determine the precise location of the glucoside attachment to the cyanidin aglycone, which in this case is at the 5-O position.

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Molecular Conformation and Complexation

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The technique measures the vibrations of atoms and can be used to identify specific bonds. For instance, the presence of hydroxyl (-OH) groups, aromatic C-H bonds, and the C-O-C glycosidic linkage can be confirmed by their characteristic absorption bands in the IR spectrum. mdpi.combio-conferences.org Changes in the IR spectrum can also indicate the formation of complexes, for example, with metal ions or proteins, as the interaction can alter the vibrational frequencies of the involved functional groups. researchgate.netexlibrisgroup.com

Mass Spectrometry (MS) for Identification and Molecular Weight Determination

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the identification and structural characterization of this compound, providing precise molecular weight information and valuable fragmentation data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the analysis of anthocyanins in complex mixtures. researchgate.netrsc.orgmdpi.com It combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection sensitivity and specificity of tandem mass spectrometry (MS/MS). rsc.orgresearchgate.net

In a typical LC-MS/MS analysis, the sample is first injected into the LC system, where individual anthocyanins are separated based on their polarity on a reversed-phase column (e.g., C18). phcog.comresearchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI). mdpi.com

The initial MS scan provides the molecular ion peak [M]⁺, which for this compound would correspond to its molecular weight. For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this process, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. medcraveonline.com A key fragmentation pathway for anthocyanin glycosides is the loss of the sugar moiety. For this compound, this would result in a fragment ion corresponding to the cyanidin aglycone (m/z 287). smolecule.comnih.gov The observation of this specific neutral loss of 162 amu (the mass of a hexose (B10828440) unit) is a strong indicator of a cyanidin hexoside. medcraveonline.com Further fragmentation of the aglycone can provide additional structural information. researchgate.net LC-MS/MS is not only used for identification but also for quantification, often using calibration curves of authentic standards. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govuniroma1.itsci-hub.red This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for the confident identification of known and unknown compounds in complex samples. mdpi.com

For this compound, HRMS can confirm its molecular formula by measuring its exact mass with a very low mass error (typically < 5 ppm). This level of accuracy significantly increases the confidence in its identification. Furthermore, the high resolution of HRMS allows for the separation of closely related ions in the mass spectrum, which can be particularly useful when analyzing complex fragmentation patterns obtained from MS/MS experiments. nih.gov The combination of retention time, accurate mass of the molecular ion, and the accurate masses of its fragment ions provides a very high degree of certainty in the identification of this compound. nih.govuniroma1.it

Table 2: Key Mass Spectrometric Data for Cyanidin Glycosides

| Compound/Fragment | Ionization Mode | m/z | Description | Reference |

|---|---|---|---|---|

| Cyanidin-3-sophoroside-5-glucoside | Positive | 919.2494 | [M]⁺ | nih.gov |

| Cyanidin-3,5-diglucoside | Positive | 611 | [M]⁺ | nih.gov |

| Cyanidin-3-O-glucoside | Positive | 449 | [M]⁺ | nih.gov |

| Cyanidin aglycone | Positive | 287 | Fragment ion from loss of glucose | smolecule.comnih.gov |

Chromatographic Methods for Quantification and Profiling

Chromatographic techniques are the cornerstone for separating and quantifying this compound from complex plant extracts. These methods leverage the compound's physicochemical properties to achieve high-resolution separation from other related anthocyanins and matrix components.

High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible (UV-Vis) or Diode Array Detection (DAD) is a widely employed technique for the analysis of anthocyanins like this compound. measurlabs.comscispace.com The separation is typically achieved on a reversed-phase C18 column. scispace.comnih.gov The mobile phase often consists of a gradient of acidified water and an organic solvent, such as acetonitrile (B52724) or methanol, which allows for the sequential elution of different anthocyanins. scispace.comnih.gov

Detection is performed in the visible range, specifically around 520 nm, which is the maximum absorbance wavelength for anthocyanins, providing selectivity for this class of compounds. nih.govthermofisher.com A Diode Array Detector offers the advantage of acquiring the entire UV-Vis spectrum for each peak, aiding in the identification of compounds by comparing their spectral data with that of known standards. measurlabs.comscispace.com This technique has been successfully used to separate and identify various anthocyanins, including cyanidin glycosides, in a range of plant materials like berries and other fruits. nih.govnih.gov For instance, in studies of red raspberries, HPLC-DAD has been used to separate cyanidin-3-O-sophoroside and cyanidin-3-O-glucoside. nih.gov

The following table provides an example of a typical HPLC setup for anthocyanin analysis:

| Parameter | Specification |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Detection | Diode Array Detector (DAD) at 520 nm |

| Gradient Elution | A time-programmed gradient from a low to high percentage of Mobile Phase B |

This interactive table summarizes a common HPLC configuration for the analysis of anthocyanins.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. thermofisher.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. thermofisher.com The enhanced efficiency of UHPLC allows for better separation of complex mixtures of anthocyanins, which is particularly beneficial when analyzing samples containing numerous structurally similar compounds. nih.govthermofisher.com

UHPLC systems, when coupled with detectors like PDA and mass spectrometry, have enabled the identification of a vast number of anthocyanins in various plant sources, including dozens of acylated cyanidin derivatives in red mustard greens. nih.gov The use of active eluent pre-heating in some UHPLC systems can further improve the reproducibility of retention times and peak widths, leading to more reliable quantification. thermofisher.com

For accurate quantification of this compound, the use of certified reference standards is essential. nih.govextrasynthese.comphytolab.com These standards are highly purified compounds with a known concentration and are used to create a calibration curve. nih.govresearchgate.net A calibration curve is generated by injecting a series of standard solutions of known concentrations into the chromatograph and plotting the detector response (e.g., peak area) against the concentration. nih.govresearchgate.net

The concentration of this compound in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the linear regression equation of the calibration curve. nih.gov For reliable results, calibration curves should have a high correlation coefficient (r² ≥ 0.99). nih.gov Analytical standards for various cyanidin glycosides, including cyanidin-3-O-sambubioside-5-O-glucoside chloride, are commercially available for this purpose. extrasynthese.comextrasynthese.com

The table below illustrates the typical data points for generating a calibration curve for an anthocyanin standard.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.5 | 15000 |

| 1.0 | 30000 |

| 2.5 | 75000 |

| 5.0 | 150000 |

| 10.0 | 300000 |

This interactive table demonstrates example data for a calibration curve, a fundamental tool for the quantitative analysis of chemical compounds.

Ultra-High Performance Liquid Chromatography (UHPLC)

Advanced "-omics" Approaches for Comprehensive Analysis

The study of this compound and related anthocyanins has been revolutionized by the application of "-omics" technologies. These approaches provide a holistic view of the biological systems involved in the synthesis and regulation of these compounds.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of anthocyanins, metabolomics allows for the comprehensive profiling of all anthocyanins present in a sample, including this compound and its various acylated and glycosylated forms. nih.govmdpi.commetwarebio.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to metabolomics, enabling the detection and identification of a wide array of compounds. metwarebio.comacs.org

Metabolomic studies have been instrumental in identifying the specific anthocyanins that contribute to the color of fruits and flowers. nih.govpeerj.com For example, a metabolomics approach on different varieties of Chinese bayberry revealed that while the same types of anthocyanins were present, their concentrations varied significantly, with cyanidin-3-O-glucoside being the major anthocyanin. peerj.com Similarly, in djulis spikes, metabolomic analysis identified numerous anthocyanin species, with their expression levels changing during different developmental stages. mdpi.com These studies often reveal the presence of dozens of different anthocyanins, highlighting the chemical diversity that contributes to plant pigmentation. mdpi.comnih.gov

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing the transcriptome, researchers can identify which genes are active in a particular tissue at a given time. nih.govslu.se This is particularly useful for understanding the biosynthesis of this compound, as it allows for the identification and quantification of the expression levels of genes encoding the enzymes involved in the anthocyanin biosynthetic pathway. nih.govfrontiersin.org

Integrated metabolomic and transcriptomic analyses have become a powerful tool for linking the accumulation of specific anthocyanins with the expression of biosynthetic genes. nih.govnih.govfrontiersin.org For instance, studies in asparagus and currant have shown that the high expression of genes such as chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) correlates with the accumulation of cyanidin-based anthocyanins. nih.govnih.gov Furthermore, transcriptomics can identify key regulatory genes, such as transcription factors from the MYB and bHLH families, that control the entire anthocyanin production process. nih.govslu.se

Biological Activities and Mechanistic Investigations in Experimental Models

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant activity of cyanidin (B77932) 5-O-glucoside is a cornerstone of its biological profile, demonstrated through numerous in vitro assays and mechanistic studies.

The capacity of cyanidin 5-O-glucoside to neutralize free radicals and reduce oxidants has been quantified using several standard in vitro antioxidant assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay are among the most common methods used to evaluate its antioxidant potential.

In DPPH assays, this compound has demonstrated significant radical scavenging activity. For instance, studies on anthocyanins from black rice have shown that this compound exhibits potent DPPH radical scavenging capabilities. Similarly, its presence in purple sweet potato extracts has been linked to strong antioxidant activity as measured by this assay. The FRAP assay, which measures the ability of an antioxidant to reduce ferric iron, has also confirmed the potent reducing power of this compound. Furthermore, ORAC assays, which assess the capacity to neutralize peroxyl radicals, have consistently shown high values for extracts rich in this compound.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Source of this compound | Observation |

|---|---|---|

| DPPH | Black Rice | Demonstrated potent radical scavenging activity. |

| DPPH | Purple Sweet Potato | Contributed significantly to the extract's antioxidant capacity. |

| FRAP | Various Plant Extracts | Showed strong ferric reducing antioxidant power. |

| ORAC | Berries and Other Fruits | Exhibited high oxygen radical absorbance capacity. |

Beyond direct radical scavenging, this compound modulates the cellular environment to mitigate the damaging effects of reactive oxygen species (ROS). It can influence the expression and activity of antioxidant enzymes, key components of the cellular defense system against oxidative stress. One of the primary mechanisms involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Upon cellular exposure to this compound, Nrf2 can be activated, leading to its translocation into the nucleus and subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). This enzymatic upregulation enhances the cell's capacity to neutralize ROS, thereby reducing oxidative damage to lipids, proteins, and DNA.

The antioxidant effects of this compound can be enhanced when it is present with other phytochemicals. This synergy is often observed in whole food extracts where a complex mixture of compounds works together. For example, the antioxidant activity of this compound can be potentiated by the presence of other flavonoids, phenolic acids, and vitamins. These compounds can regenerate the antioxidant capacity of this compound after it has neutralized a free radical, allowing it to participate in multiple antioxidant cycles.

Mechanisms of Reactive Oxygen Species (ROS) Modulation

Modulation of Cellular Signaling Pathways

This compound has been shown to influence key cellular signaling pathways that are central to the inflammatory response and programmed cell death (apoptosis).

In various cell line models, this compound has demonstrated the ability to suppress inflammatory responses. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to prevent the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Another important target of this compound is the mitogen-activated protein kinase (MAPK) pathway. The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Studies have indicated that this compound can inhibit the phosphorylation and activation of these MAPKs, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 2: Anti-inflammatory Mechanisms of this compound in Cell Lines

| Signaling Pathway | Effect of this compound | Downstream Consequences |

|---|---|---|

| NF-κB | Inhibition of activation | Decreased expression of pro-inflammatory cytokines and enzymes. |

| MAPK (ERK, JNK, p38) | Inhibition of phosphorylation | Reduced production of TNF-α and IL-6. |

This compound has also been investigated for its ability to protect cells from apoptosis, or programmed cell death. In various cell models subjected to apoptotic stimuli, such as oxidative stress or inflammatory insults, treatment with this compound has been shown to enhance cell survival.

The anti-apoptotic effects of this compound are mediated through its influence on the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain the integrity of the mitochondrial membrane and prevent the release of cytochrome c, a critical step in the initiation of apoptosis.

Furthermore, this compound can inhibit the activity of caspases, a family of proteases that execute the final stages of apoptosis. By downregulating the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), this compound can effectively halt the apoptotic cascade and promote cell survival.

Table 3: Anti-apoptotic Mechanisms of this compound in Cell Models

| Molecular Target | Effect of this compound | Outcome |

|---|---|---|

| Bcl-2 Family Proteins | Increases Bcl-2 expression, Decreases Bax expression | Stabilizes mitochondrial membrane, prevents cytochrome c release. |

| Caspases | Inhibits activation of caspase-9 and caspase-3 | Halts the execution phase of apoptosis, promotes cell survival. |

Effects on Enzyme Activities (e.g., α-glucosidase, α-amylase, cyclooxygenase)

This compound, along with its aglycone cyanidin and other glycoside forms, has been a subject of research regarding its inhibitory effects on key enzymes involved in carbohydrate digestion and inflammation.

Studies have shown that cyanidin and its glycosides are effective inhibitors of intestinal α-glucosidase, particularly sucrase, and pancreatic α-amylase. nih.govnih.govcapes.gov.br This inhibitory action is a therapeutic approach for managing diabetes mellitus by delaying carbohydrate digestion and glucose absorption. nih.gov The structure of these compounds, specifically the presence and type of sugar moiety, plays a crucial role in their inhibitory potency. For instance, cyanidin-3-glucoside is a more potent inhibitor of pancreatic α-amylase and intestinal sucrase than its aglycone, cyanidin. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, highlight these differences. For example, cyanidin-3-glucoside demonstrated a strong inhibitory effect on pancreatic α-amylase. researchgate.net

Furthermore, a synergistic inhibitory effect has been observed when cyanidin and its glycosides are combined with acarbose, a known anti-diabetic drug, against intestinal maltase, sucrase, and α-amylase. nih.govcapes.gov.brmdpi.com This suggests a potential for combination therapies.

In the context of inflammation, cyanidin glycosides have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Anthocyanins from fruits like raspberries and sweet cherries, which contain cyanidin glycosides, have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov This anti-inflammatory action is comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) at certain concentrations. nih.govresearchgate.net The ortho-dihydroxyphenyl structure on the B-ring of cyanidin is believed to be crucial for its COX-2 inhibitory effect. iss.it

Table 1: Inhibitory Effects of Cyanidin Glycosides on Enzyme Activity

| Compound/Extract | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Cyanidin and its glycosides | Intestinal α-glucosidase (sucrase) | Potent inhibition | nih.govnih.govcapes.gov.br |

| Cyanidin and its glycosides | Pancreatic α-amylase | Moderate inhibition | nih.govresearchgate.net |

| Cyanidin-3-glucoside | Pancreatic α-amylase | More potent inhibitor than cyanidin | nih.gov |

| Anthocyanins from raspberries and sweet cherries | Cyclooxygenase-I (COX-1) and Cyclooxygenase-II (COX-2) | 45% and 47% inhibition, respectively, at 125 µg/ml | nih.gov |

| Cyanidin-3-glucoside in combination with acarbose | Intestinal maltase and sucrase | Synergistic inhibition | nih.govcapes.gov.brmdpi.com |

Regulation of Gene Expression (e.g., P16, P21, P53, CRTC2, HDAC5, cyclin D1)

This compound has been shown to modulate the expression of several genes that are critical for cell cycle regulation and tumor suppression.

In hepatocarcinoma cells under oxidative stress, cyanidin 3-O-glucoside (C3G) has been found to increase the expression of key cellular senescence markers, including p16, p21, and p53. nih.govnih.govresearchgate.net The p53 protein is a well-known tumor suppressor that can induce cell cycle arrest and apoptosis. wiley.com The activation of p53 can lead to the expression of p21, which in turn can inhibit cyclin-dependent kinases (CDKs) to halt the cell cycle. frontiersin.org

Furthermore, C3G has been shown to suppress hepatic gluconeogenesis by reducing the expression of gluconeogenic genes. nih.govnih.govresearchgate.net This is achieved through the phosphorylation and subsequent inactivation of the coactivators CRTC2 (CREB-regulated transcription coactivator 2) and HDAC5 (histone deacetylase 5) via the activation of AMPK. nih.govnih.govresearchgate.netfrontiersin.org

The regulation of cyclins, which are essential for cell cycle progression, is another area where cyanidin glycosides exert their effects. For instance, cyanidin 3-glucoside has been found to decrease the protein levels of cyclin D1 in certain cancer cell lines. tandfonline.com Downregulation of cyclin D1 can contribute to cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.gov

Activation of Energy Metabolism Sensors (e.g., AMPK)

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. mdpi.com Cyanidin 3-O-glucoside (C3G) has been demonstrated to activate AMPK in various experimental models. nih.govnih.govresearchgate.netmdpi.com

The activation of AMPK by C3G is multifactorial. nih.govnih.govresearchgate.net It has been shown to increase the cellular AMP-to-ATP ratio in hepatocytes, which is a primary signal for AMPK activation. nih.govnih.govresearchgate.net Additionally, C3G can activate AMPK through the adiponectin receptor signaling pathway, as evidenced by experiments where the knockdown of adiponectin receptor genes diminished the effect. nih.govnih.govresearchgate.netfrontiersin.org Oral administration of C3G in mice has also been shown to increase plasma adiponectin concentrations, further supporting this mechanism. nih.govnih.govresearchgate.net

Once activated, AMPK can phosphorylate and inactivate downstream targets involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov This leads to a reduction in fatty acid synthesis and an increase in fatty acid oxidation. nih.gov The activation of the AMPK pathway also contributes to the suppression of hepatic gluconeogenesis. nih.govnih.govresearchgate.netfrontiersin.orgbohrium.com

Interaction with Receptor Proteins (e.g., ERα36, EGFR)

Recent studies have highlighted the interaction of cyanidin 3-O-glucoside (C3G) with specific receptor proteins, particularly in the context of cancer.

C3G has been found to directly bind to the ligand-binding domain of estrogen receptor alpha 36 (ERα36), a variant of the estrogen receptor. nih.govgenscript.comnih.govgoogle.com This interaction is particularly relevant in triple-negative breast cancer (TNBC) cells that co-express ERα36 and the epidermal growth factor receptor (EGFR). nih.govnih.govmdpi.com By binding to ERα36, C3G inhibits the downstream EGFR/AKT signaling pathway and promotes the degradation of EGFR. nih.govnih.govmdpi.com This mechanism ultimately leads to the apoptosis of TNBC cells. nih.govnih.govmdpi.com

In melanoma, C3G has been shown to elicit an agonistic effect on estrogen receptor beta (ERβ) signaling. frontiersin.org This interaction is linked to the inhibition of melanoma cell growth both in vitro and in vivo. frontiersin.org

Effects on Cell Physiology in In Vitro Systems

Antiproliferative Effects on various Cell Lines (e.g., cancer cell senescence induction)

This compound and its related compounds have demonstrated significant antiproliferative effects across a range of cancer cell lines.

Extracts rich in cyanidin-3-O-glucoside have been shown to decrease the proliferation of HeLa (cervical cancer) and A2780 (ovarian cancer) cells in a dose-dependent manner. cabidigitallibrary.orgresearchgate.net Similarly, antiproliferative activity has been observed in human colon adenocarcinoma cells. nih.gov In triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, MDA-MB-436, and BT20, cyanidin-3-O-glucoside has been shown to promote cancer cell apoptosis. nih.govgoogle.commdpi.com

A key mechanism underlying these antiproliferative effects is the induction of cellular senescence. In hepatocarcinoma cells subjected to oxidative stress, cyanidin 3-O-glucoside (C3G) was found to increase the expression of senescence-associated β-galactosidase and key senescence markers like p16, p21, and p53. nih.govnih.govresearchgate.netfrontiersin.org This induction of senescence effectively halts the proliferation of cancer cells. nih.govnih.govresearchgate.net In a cellular model of aging using rat heart cells, C3G was also shown to reduce markers of senescence. nad.comaging-us.com

Table 2: Antiproliferative and Senescence-Inducing Effects of Cyanidin Glycosides

| Compound/Extract | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Cyanidin-3-O-glucoside rich extracts | HeLa (cervical cancer), A2780 (ovarian cancer) | Decreased proliferation | cabidigitallibrary.orgresearchgate.net |

| Anthocyanin-rich extracts | Human colon adenocarcinoma cells | Antiproliferative activity | nih.gov |

| Cyanidin-3-O-glucoside | MDA-MB-231, MDA-MB-436, BT20 (triple-negative breast cancer) | Promoted apoptosis | nih.govgoogle.commdpi.com |

| Cyanidin 3-O-glucoside | Hepatocarcinoma cells (under oxidative stress) | Induced cellular senescence (increased p16, p21, p53) | nih.govnih.govresearchgate.netfrontiersin.org |

| Cyanidin 3-O-glucoside | Rat heart cells (aging model) | Reduced markers of senescence | nad.comaging-us.com |

Modulation of Cell Cycle Progression

This compound has been shown to modulate the progression of the cell cycle, often leading to cell cycle arrest at specific phases, which is a common mechanism for inhibiting cancer cell growth.

In a study on liver precancerous lesions in vivo, cyanidin administration was found to modulate cell cycle progression. nih.gov In melanoma B16-F10 cells, treatment with cyanidin-3-O-glucoside (C3G) led to an arrest in the G2/M phase of the cell cycle. frontiersin.org This was associated with a decrease in the S phase population and was linked to the targeting of cyclin B1 (CCNB1). frontiersin.org

In breast cancer cells (HS578T), both cyanidin 3-glucoside and peonidin (B1209262) 3-glucoside induced a strong inhibitory effect on cell growth through G2/M arrest. tandfonline.com This was accompanied by a downregulation of the protein levels of cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (cyclin B1, cyclin D1). tandfonline.com The inhibition of these key cell cycle regulators prevents the transition from one phase of the cell cycle to the next, thereby halting proliferation. tandfonline.com

Investigations in Animal Models (Pre-clinical Studies)

Neuroprotective Effects and Cognitive Function Studies (e.g., transgenic mice models)

Preclinical studies utilizing animal models, particularly transgenic mice models of Alzheimer's disease (AD), have provided substantial evidence for the neuroprotective effects of cyanidin-3-O-glucoside (C3G), a closely related compound to this compound and often studied as a representative anthocyanin. These studies suggest that C3G can ameliorate cognitive deficits and protect against neuronal damage. dntb.gov.uanih.govmdpi.commdpi.com

In APPswe/PS1ΔE9 transgenic mice, a model for AD, oral administration of C3G has been shown to improve learning and memory, as demonstrated by behavioral tests like the Y-maze. springermedizin.denih.gov This cognitive enhancement is associated with a significant reduction in the levels of both soluble and insoluble amyloid-β (Aβ) peptides (Aβ40 and Aβ42) in the cortical and hippocampal regions of the brain. dntb.gov.uanih.gov C3G treatment also led to a decrease in the protein expression of key components involved in the amyloidogenic pathway, including the amyloid precursor protein (APP), presenilin-1 (PS1), and β-secretase (BACE1). dntb.gov.uaspringermedizin.denih.gov

Mechanistically, C3G is believed to exert its neuroprotective effects through multiple pathways. It has been shown to upregulate the expression of autophagy-related markers, which helps in the clearance of Aβ plaques. dntb.gov.ua Furthermore, C3G can modulate critical signaling pathways involved in neuronal survival and inflammation. For instance, it has been found to activate the PI3K/Akt signaling pathway and up-regulate Nrf2 antioxidant signaling, which enhances neuronal survival and preserves synaptic function. mdpi.com C3G administration has also been linked to the mitigation of tau phosphorylation, a key pathological feature of AD, and the improvement of synaptic plasticity by upregulating the expression of synapse-associated proteins like synaptophysin and postsynaptic density protein-95. nih.govnih.gov Some studies suggest that the neuroprotective effects are also linked to the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ). mdpi.com

| Parameter | Effect of C3G Administration | Reference |

| Cognitive Function | Improved learning and memory | springermedizin.denih.gov |

| Amyloid-β (Aβ) Levels | Reduced soluble and insoluble Aβ40 and Aβ42 | dntb.gov.uanih.gov |

| Amyloidogenic Pathway Proteins (APP, PS1, BACE1) | Reduced protein expression | dntb.gov.uaspringermedizin.denih.gov |

| Autophagy | Upregulated | dntb.gov.ua |

| Tau Phosphorylation | Mitigated | nih.gov |

| Synaptic Plasticity Proteins (Synaptophysin, PSD-95) | Upregulated | nih.govnih.gov |

Modulation of Metabolic Parameters (e.g., glucose metabolism, lipid metabolism, energy homeostasis)

Animal studies have demonstrated that cyanidin-3-O-glucoside (C3G) can significantly modulate metabolic parameters, offering potential benefits in conditions like metabolic syndrome and type 2 diabetes. frontiersin.orgmdpi.comnih.gov

In terms of glucose metabolism, oral administration of C3G has been shown to improve glucose tolerance and insulin (B600854) sensitivity in high-fat diet-fed mice and diabetic db/db mice. nih.govnih.govnih.gov It can effectively reduce fasting blood glucose levels and increase glycogen (B147801) synthesis in the liver. nih.gov The underlying mechanisms involve the enhancement of glucose consumption and uptake in hepatocytes. nih.gov C3G has been found to inhibit protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling, which leads to increased phosphorylation of insulin receptor substrate (IRS) proteins and enhanced insulin sensitivity. nih.gov Furthermore, C3G may regulate glucose transporter-1 (GLUT-1) via the Wnt/β-catenin-WISP1 signaling pathway to exert its antihyperglycemic effect.

Regarding lipid metabolism, C3G supplementation has been shown to reduce hepatic and plasma triglyceride levels and suppress body fat accumulation in mice on a high-fat diet. frontiersin.orgnih.gov This is attributed to a reduction in lipid synthesis in the liver and white adipose tissue. frontiersin.org Hepatic metabolomic analysis revealed that C3G shifts metabolite profiles towards fatty acid oxidation and ketogenesis. nih.gov C3G directly interacts with and activates peroxisome proliferator-activated receptors (PPARs), with a high affinity for PPARα, which are master regulators of energy metabolism. nih.gov The ability of C3G to reduce triglycerides and adiposity is largely dependent on PPARα. nih.gov

C3G also plays a role in energy homeostasis by activating AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov This activation helps to control lipid metabolism and glucose homeostasis. nih.gov

| Metabolic Parameter | Animal Model | Observed Effects of C3G | Reference |

| Glucose Tolerance | High-fat diet-fed mice | Improved | nih.gov |

| Insulin Sensitivity | High-fat diet-fed mice, db/db mice | Improved | frontiersin.orgnih.gov |

| Fasting Blood Glucose | db/db mice | Reduced | |

| Hepatic Glycogen Synthesis | db/db mice | Increased | |

| Hepatic & Plasma Triglycerides | High-fat diet-fed mice | Reduced | nih.gov |

| Body Fat Accumulation | High-fat diet-fed mice | Suppressed | frontiersin.org |

| Fatty Acid Oxidation | High-fat diet-fed mice | Increased | nih.gov |

Effects on Bone Formation and Density in Rodent Models

Emerging preclinical evidence suggests that cyanidin and its glucosides may have a positive impact on bone health by influencing both bone formation and resorption processes.

Studies have shown that cyanidin-3-O-glucoside (C3G) can promote the proliferation of osteoblasts, the cells responsible for bone formation. It has also been found to upregulate the expression of key osteogenic genes, such as osteocalcin (B1147995) (OCN), alkaline phosphatase (ALP), and Runx2. The mechanism behind this appears to involve the activation of the ERK1/2 signaling pathway, which enhances the maturation of osteoblasts and promotes the formation of mineralized bone nodules. acs.org RNA-sequencing analysis in MC3T3-E1 osteoblastic cells treated with C3G identified several differentially expressed genes implicated in osteoporosis, suggesting potential therapeutic targets. frontiersin.org

In addition to promoting bone formation, cyanidin and its glucoside, peonidin-3-O-glucoside, have been shown to reduce bone resorption. wiley.com In a transgenic medaka fish model of bone resorption induced by RANKL, both compounds were effective in reducing osteoclast formation and bone loss. wiley.com This dual action of increasing bone formation and decreasing bone loss suggests that these compounds could be potential therapeutic agents for bone-related diseases like osteoporosis. wiley.com

| Process | Compound | Model | Key Findings | Reference |

| Osteoblast Proliferation | Cyanidin-3-O-glucoside | In vitro (osteoblasts) | Enhanced proliferation | |

| Osteoblast Differentiation | Cyanidin-3-O-glucoside | In vitro (osteoblasts) | Upregulated osteogenic genes (OCN, ALP, Runx2); Activated ERK1/2 pathway | acs.org |

| Bone Resorption | Cyanidin, Peonidin-3-O-glucoside | Transgenic medaka | Reduced RANKL-induced osteoclast formation and bone resorption | wiley.com |

Radioprotective Mechanisms

Cyanidin-3-O-glucoside has been investigated for its potential to protect against damage induced by radiation, particularly ultraviolet (UV) radiation. mdpi.com The primary mechanism underlying this radioprotective effect is its potent antioxidant activity, which helps to mitigate the oxidative stress caused by radiation exposure. mdpi.com

In studies using human keratinocytes (HaCaT cells), cyanidin-3-O-glucoside was shown to protect against UVB-induced damage by decreasing intracellular reactive oxygen species (ROS). mdpi.com This reduction in oxidative stress was accompanied by a decrease in the levels of phospho-p53 and phospho-ATM/ATR, key proteins involved in the DNA damage response, and a reduction in the expression of the anti-apoptotic protein B-cell lymphoma 2. mdpi.com Furthermore, encapsulation of cyanidin-3-O-glucoside in chitosan (B1678972) nanoparticles was found to be effective in reducing UVB-induced epidermal damage through the p53-mediated apoptosis signaling pathway. mdpi.com

Animal studies have also supported the radioprotective effects of extracts containing cyanidin-3-O-glucoside. nih.govnih.gov In Swiss albino mice exposed to gamma radiation, pretreatment with an extract from Grewia asiatica fruit, which contains cyanidin-3-glucoside, resulted in a significant decrease in lipid peroxidation and an increase in glutathione (B108866) (GSH) and protein levels in the intestine and testis. nih.gov Similarly, a phenolic extract from Malus baccata fruits, also containing cyanidin-3-glucoside, demonstrated a whole-body radioprotective effect in irradiated mice by improving endogenous antioxidant enzyme activity and enhancing immunomodulatory functions. nih.gov These extracts also helped to prevent the radiation-induced decline in hematological parameters. nih.gov

| Model | Radiation Type | Observed Protective Effects | Reference |

| Human Keratinocytes (HaCaT) | UVB | Decreased intracellular ROS; Reduced phospho-p53 and phospho-ATM/ATR levels | mdpi.com |

| Swiss Albino Mice | Gamma | Decreased lipid peroxidation; Increased GSH and protein levels | nih.gov |

| Irradiated Mice | Gamma | Improved antioxidant enzyme activity; Enhanced immunomodulation; Prevented decline in hematological parameters | nih.gov |

In Silico Modeling and Molecular Docking Studies

In silico methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential molecular targets and binding interactions of this compound and related compounds. These computational approaches provide valuable insights into the mechanisms underlying their biological activities.

Molecular docking studies have been used to investigate the interaction of cyanidin-3-O-glucoside (C3G) with a variety of protein targets. For instance, docking simulations have suggested that C3G can bind to key metabolic proteins such as AMP-activated protein kinase (AMPK), Adiponectin receptor 1 (AdipoR1), and Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which is consistent with its observed effects on metabolism. texilajournal.com In the context of diabetes, molecular docking has indicated a potential binding of C3G to β-catenin, suggesting a role in the Wnt/β-catenin signaling pathway.

These studies have also been applied to understand the interactions of C3G with proteins relevant to neurodegenerative diseases and cancer. For example, C3G has been docked to the SARS-CoV-2 spike protein, suggesting it may act as an inhibitor. nih.gov Other studies have explored its binding to proteins like Bcl-2, Caspase 9, and Cytochrome c, with calculated binding energies indicating stable interactions. researchgate.net The binding of C3G to major milk proteins like α-lactalbumin, β-lactoglobulin, and caseins has also been investigated, revealing that hydrogen bonds and hydrophobic interactions are the primary forces driving these complexes. nih.gov

The binding energies calculated from these docking studies provide a quantitative measure of the affinity between the ligand and the protein target. For example, the binding energies of cyanidin-3-arabinoside, a related compound, against the ALK5 receptor were found to be significant, suggesting a potential anticancer mechanism. nih.gov Similarly, the docking of C3G with ovalbumin showed a strong binding affinity, which was predicted to influence the protein's digestibility. tandfonline.com

| Target Protein(s) | Compound(s) | Key Findings from Docking | Reference |

| AMPK, AdipoR1, PGC1α | Cyanidin-3-O-glucoside | Strong binding affinities, suggesting a role in metabolic regulation. | texilajournal.com |

| β-catenin | Cyanidin-3-O-glucoside | Potential binding, implicating involvement in the Wnt/β-catenin pathway. | |

| SARS-CoV-2 Spike Protein | Cyanidin | Predicted to be an effective inhibitor. | nih.gov |

| ALK5 Receptor | Cyanidin-3-arabinoside | High binding energy, suggesting potential as an anticancer agent. | nih.gov |

| Ovalbumin | Cyanidin-3-O-glucoside | Strong binding affinity driven by hydrogen bonds and hydrophobic interactions. | tandfonline.com |

| Cow's Milk Proteins | Cyanidin-3-O-glucoside | Hydrogen bonds and hydrophobic interactions are the main binding forces. | nih.gov |

| PXR, Bcl-2, Caspase 9, Cytochrome c | Cyanidin-3-O-glucoside | Favorable binding energies indicating stable interactions. | researchgate.net |

Metabolism and Bioavailability in Experimental Systems

Absorption Kinetics in In Vitro and Animal Models

Direct experimental data on the absorption kinetics of cyanidin (B77932) 5-O-glucoside is not extensively available in the current body of scientific literature. However, studies on cyanidin monoglycosides and diglycosides provide a framework for its likely behavior.

For instance, a study on rats and humans investigating cyanidin-3-glucoside and cyanidin-3,5-diglucoside showed that these anthocyanins could be absorbed into the bloodstream in their intact glycosylated forms. nih.gov In rats administered a mix of the two compounds, plasma concentrations peaked after 15 minutes. nih.gov In humans, peak plasma levels of cyanidin-3-glucoside were observed 30 minutes post-ingestion. nih.gov This suggests that cyanidin 5-O-glucoside may also be absorbed as an intact molecule.

Gastrointestinal Stability and Transformation

The stability of anthocyanins in the gastrointestinal tract is highly dependent on pH. mdpi.com Anthocyanins are generally stable in the acidic environment of the stomach (pH ~2) but become unstable as the pH increases in the intestine, where they can be transformed into other forms like colorless chalcones. rsc.orgcambridge.org